molecular formula C14H19N5O2 B2502420 1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922470-18-6

1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2502420
CAS RN: 922470-18-6
M. Wt: 289.339
InChI Key: BJWOYMLEVSFSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazopurine, which is a fused heterocyclic compound that combines the structures of imidazole and purine. This class of compounds is of significant interest due to their potential pharmaceutical applications and their presence in various biologically active molecules.

Synthesis Analysis

The synthesis of imidazopurine derivatives can be complex, involving multiple steps and requiring careful selection of starting materials and reaction conditions. Paper describes a novel route to imidazoles, which are key intermediates in the synthesis of purines. This method could potentially be adapted for the synthesis of 1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by selecting appropriate starting materials and reaction conditions that would introduce the necessary functional groups and side chains at the correct positions on the imidazole ring.

Molecular Structure Analysis

The molecular structure of imidazopurine derivatives is characterized by a fused ring system that includes nitrogen atoms at key positions, which can affect the electronic and steric properties of the molecule. Paper discusses the synthesis and molecular structure of a related compound, 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione, and provides insights into the conformational dynamics of such molecules. The molecular structure of 1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would likely exhibit similar characteristics, with potential implications for its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazopurine derivatives can participate in various chemical reactions, depending on the functional groups present and the overall molecular structure. Electrophilic substitutions, nucleophilic additions, and cyclization reactions are common. Paper describes a novel method for the synthesis of imidazo[5,1-f][1,2,4]triazin-4(3H)-ones, which involves the electrophilic N-amination of 3H-imidazoles. Such reactions could be relevant for further functionalization of the 1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazopurine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the practical use of these compounds in pharmaceutical applications. The synthesis of related compounds, as described in paper , provides information on the intramolecular alkylation reactions that can be used to modify the physical and chemical properties of imidazopurine derivatives. The specific properties of 1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would need to be determined experimentally, but insights can be gained from the behavior of structurally similar compounds.

Scientific Research Applications

Unnatural Base Pairs in Synthetic Biology

Research into the development of unnatural base pairs beyond the standard Watson-Crick base pairs for synthetic biology has highlighted the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns. The study developed unnatural base pairs consisting of imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines, which are recognized as ring-expanded purines. These pairs exhibit four non-canonical hydrogen bonds and are recognized as complementary base pairs in both single nucleotide insertion and PCR, demonstrating their potential in expanding the genetic code and synthetic biology applications (Saito-Tarashima & Minakawa, 2018).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin, structurally related through its imidazole ring, serves as a preferred scaffold in medicinal chemistry, supported by the importance of the hydantoin scaffold in drug discovery. This review discusses the production of hydantoin and its significance in therapeutic and agrochemical applications, highlighting its role in the synthesis of non-natural amino acids with potential medical applications (Shaikh et al., 2023).

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives and imidazolylpeptides, have shown promise in antitumor activities. This review covers structures that have undergone preclinical testing, indicating the potential for imidazole derivatives in developing new antitumor drugs and exploring compounds with various biological properties (Iradyan et al., 2009).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is an important heterocyclic nucleus providing various bioactive molecules, including the successful kinase inhibitor ponatinib. This review details the structure-activity relationships of imidazo[1,2-b]pyridazine-containing derivatives, indicating the versatility of imidazole-related scaffolds in drug discovery (Garrido et al., 2021).

Mechanism of Action

The mechanism of action of “1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is not specified in the resources. Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

4,7-dimethyl-2-pentyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-4-5-6-7-18-12(20)10-11(17(3)14(18)21)16-13-15-9(2)8-19(10)13/h8H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWOYMLEVSFSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C=C(N3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.